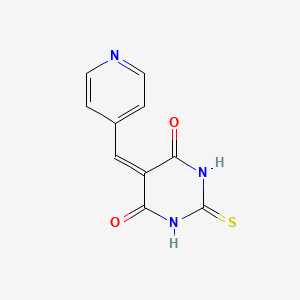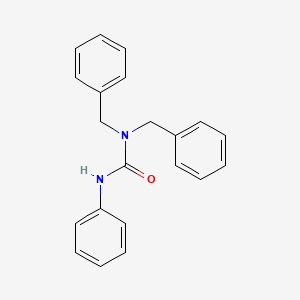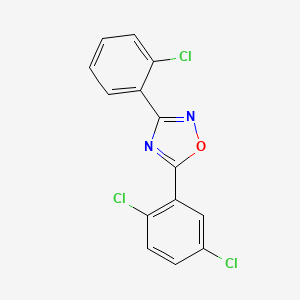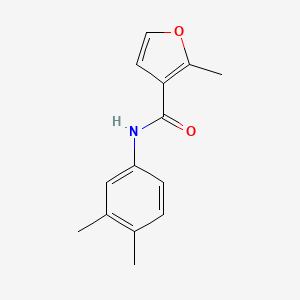
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, also known as CTZ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTZ belongs to the class of triazole derivatives and has a unique molecular structure that makes it an attractive candidate for various research applications. In
Applications De Recherche Scientifique
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science.
Mécanisme D'action
The mechanism of action of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is not fully understood. However, it has been suggested that 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol may inhibit the activity of enzymes involved in inflammatory and cancer pathways. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit anti-microbial properties against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has also been found to exhibit low toxicity, which makes it a suitable candidate for in vitro and in vivo studies. However, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. Additionally, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been found to exhibit low bioavailability, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. One potential direction is to explore its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the use of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol as a potential anti-cancer agent in combination with other chemotherapeutic drugs. Additionally, the synthesis of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol derivatives with improved solubility and bioavailability may enhance its potential applications in scientific research.
In conclusion, 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method has been well established, and its anti-inflammatory, anti-cancer, and anti-microbial properties have been extensively studied. 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments, but also has some limitations. There are several future directions for the research of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, which may lead to the development of novel therapeutic agents and materials.
Méthodes De Synthèse
The synthesis of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chlorobenzaldehyde and 2-thiophenecarboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with sulfur to obtain 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The synthesis method of 4-(2-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol has been well established and has been used in various research studies.
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S2/c13-8-4-1-2-5-9(8)16-11(14-15-12(16)17)10-6-3-7-18-10/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASBQSZDCGJPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[5-nitro-2-(1-piperidinyl)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5705857.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)




![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5705943.png)